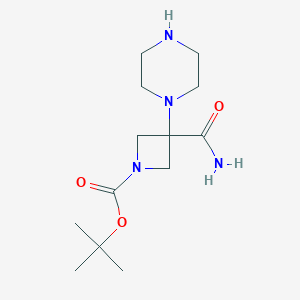
tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-3-Carbamoyl-3-(Piperazin-1-yl)azetidin-1-carboxylat: ist eine organische Verbindung mit der Summenformel C13H24N4O3 und einem Molekulargewicht von 284,35 g/mol
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-3-Carbamoyl-3-(Piperazin-1-yl)azetidin-1-carboxylat beinhaltet typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Der allgemeine Syntheseweg umfasst:
Bildung des Azetidinrings: Der Azetidinring wird durch Cyclisierungsreaktionen gebildet, die geeignete Vorläuferstoffe verwenden.
Einführung der Piperazingruppe: Die Piperazin-Einheit wird durch nukleophile Substitutionsreaktionen eingeführt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung beinhalten die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu erreichen. Dies umfasst die Kontrolle der Temperatur, des Drucks und den Einsatz von Katalysatoren, um die Reaktionen zu erleichtern. Das Verfahren wird typischerweise in Batchreaktoren mit strengen Qualitätskontrollmaßnahmen durchgeführt, um Konsistenz und Sicherheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-3-Carbamoyl-3-(Piperazin-1-yl)azetidin-1-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen sind häufig, wobei die Piperazingruppe durch andere Nukleophile substituiert werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Verschiedene Nukleophile wie Amine, Alkohole und Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu entsprechenden Oxiden führen, während Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-3-Carbamoyl-3-(Piperazin-1-yl)azetidin-1-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Baustein für verschiedene industrielle Anwendungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-3-Carbamoyl-3-(Piperazin-1-yl)azetidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-3-(Piperazin-1-yl)azetidin-1-carboxylat
- tert-Butyl-3-((Piperazin-1-yl)methyl)azetidin-1-carboxylat
- tert-Butyl-(3-(Piperazin-1-yl)propyl)carbamate
Einzigartigkeit
tert-Butyl-3-Carbamoyl-3-(Piperazin-1-yl)azetidin-1-carboxylat ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Carbamoylgruppe und der Azetidinring machen ihn zu einem wertvollen Zwischenprodukt in der organischen Synthese und zu einem potenziellen Kandidaten für die Arzneimittelentwicklung.
Eigenschaften
Molekularformel |
C13H24N4O3 |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
tert-butyl 3-carbamoyl-3-piperazin-1-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N4O3/c1-12(2,3)20-11(19)16-8-13(9-16,10(14)18)17-6-4-15-5-7-17/h15H,4-9H2,1-3H3,(H2,14,18) |
InChI-Schlüssel |
SWPMSKBCNHQVCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



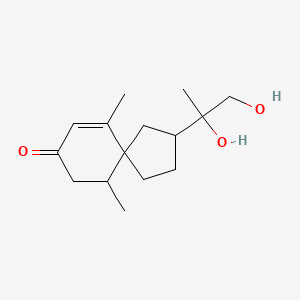
![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
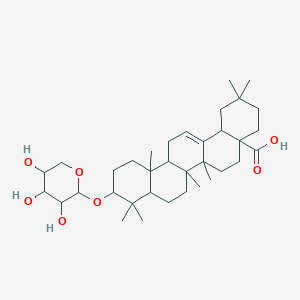

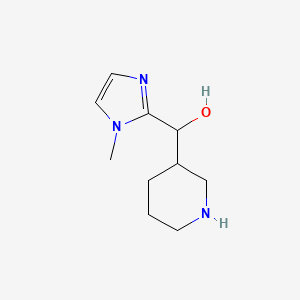


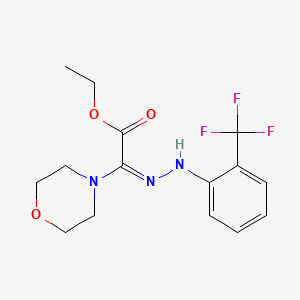
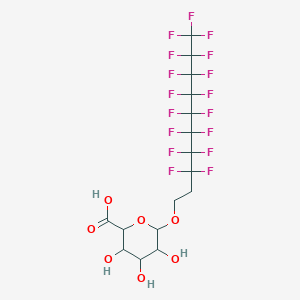

![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)
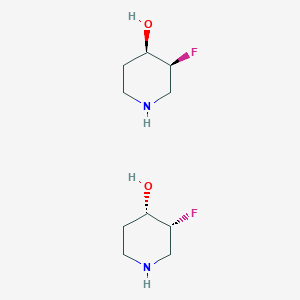
![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)
